BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3-Nitro-2-pentene: A
Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 3-Nitro-2-pentene

Cat. No.: B15487713

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-pentene is an unsaturated nitroalkane with the chemical formula CsHoNO2 and a
molecular weight of 115.13 g/mol .[1][2] As a member of the nitroalkene class of compounds, it
holds potential interest in various chemical and pharmaceutical research areas due to the
versatile reactivity of the nitro group and the carbon-carbon double bond. This technical guide
provides a detailed overview of the predicted spectroscopic data for 3-Nitro-2-pentene,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),
alongside generalized experimental protocols for acquiring such data. The absence of publicly
available experimental spectra for this specific molecule necessitates a predictive approach
based on the well-established spectroscopic characteristics of its constituent functional groups.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Nitro-2-pentene.
These predictions are derived from the typical spectral regions and fragmentation patterns of
alkenes and nitro compounds.

Table 1: Predicted *H NMR Spectral Data for 3-Nitro-2-
pentene
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Chemical Shift (5,

Coupling Constant

Protons Multiplicity

ppm) (J, Hz)
H-1 (CHs) ~1.1 Triplet ~7.5
H-2 (CH2) ~2.5 Quintet ~7.5
H-4 (CH) ~7.0 Quartet ~7.0
H-5 (CHs) ~2.1 Doublet ~7.0

Predicted spectra are based on typical values for similar structural motifs.[3][4][5][6][7]

Table 2: Predicted **C NMR Spectral Data for 3-Nitro-2-

pe ntene
Carbon Chemical Shift (6, ppm)
C-1 ~12
C-2 ~25
C-3 ~145
C-4 ~135
C-5 ~15

Predicted chemical shifts are based on analogous alkene structures.[5][8]

Table 3: Predicted Infrared (IR) Absorption Bands for 3-
Nitro-2-pentene
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] Wavenumber . . .

Functional Group Intensity Vibration Mode
(cm™)

Nitro (NO2) ~1550 Strong Asymmetric Stretch
Nitro (NO2) ~1365 Strong Symmetric Stretch
Alkene (C=C) ~1650 Medium Stretch
Vinylic C-H ~3050 Medium Stretch
Aliphatic C-H 2850-3000 Medium-Strong Stretch

Characteristic IR frequencies for nitroalkanes and alkenes form the basis of these predictions.
[31[9][10]

Table 4: Predicted Mass Spectrometry (MS)

Possible Fragmentation

miz lon
Pathway
115 [M]* Molecular lon
98 [M - OH]* Loss of hydroxyl radical
85 [M - NOJ* Loss of nitric oxide
69 [M-NO2]* Loss of nitro group
Cleavage of the C-C bond
55 [CaH7]*

adjacent to the double bond

Fragmentation patterns are predicted based on the principles of mass spectrometry for organic
compounds.[11][12][13][14]

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the
spectroscopic data detailed above. These are intended as a guide and may require
optimization based on the specific instrumentation and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 3-Nitro-2-pentene by
analyzing the chemical shifts, coupling constants, and integration of proton and carbon nuclei.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Nitro-2-pentene in a deuterated
solvent (e.g., CDCIls, Acetone-ds) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR
tube.[4]

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-32 scans.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

e 13C NMR Acquisition:
o Acquire a one-dimensional 3C{*H} proton-decoupled NMR spectrum.

o Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,
and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 3-Nitro-2-pentene by measuring the
absorption of infrared radiation.
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Methodology:

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total
Reflectance (ATR) FT-IR can be used by placing a drop of the sample directly on the ATR
crystal.

e Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

e Background Spectrum: Record a background spectrum of the empty sample holder (salt
plates or clean ATR crystal) to subtract atmospheric and instrumental interferences.[15]

e Sample Spectrum: Record the spectrum of the prepared sample.

o Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm~1 over the
range of 4000-400 cm~1,[16]

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Nitro-2-pentene
to confirm its molecular formula and aid in structural elucidation.

Methodology:

o Sample Introduction: Introduce a small amount of the volatile sample into the mass
spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe.
[17]

« lonization: Utilize Electron lonization (EI) as the ionization method. In El, the sample
molecules in the gas phase are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.[17][18][19]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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o Detection: The separated ions are detected, and their abundance is recorded.

» Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The peak with the highest m/z often corresponds to the molecular ion (M*), and the other
peaks represent fragment ions.[12]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of a compound like 3-Nitro-2-pentene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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